Cas no 5167-14-6 (9H-Purin-6-ol, 1-oxide)

9H-Purin-6-ol, 1-oxide is a purine derivative with notable applications in biochemical and pharmaceutical research. Its oxidized purine structure makes it valuable for studying nucleoside analogs, enzyme interactions, and oxidative DNA damage mechanisms. The compound exhibits unique reactivity due to the presence of both hydroxyl and N-oxide functional groups, enabling its use as a precursor in synthetic chemistry and as a probe for oxidative stress studies. Its stability under standard conditions and well-characterized properties ensure reliable performance in experimental settings. Researchers utilize this compound for its role in investigating purine metabolism, nucleic acid modifications, and potential therapeutic applications.
9H-Purin-6-ol, 1-oxide structure
9H-Purin-6-ol, 1-oxide structure
Product Name:9H-Purin-6-ol, 1-oxide
CAS No:5167-14-6
MF:C5H4N4O2
MW:152.110859870911
CID:376191
PubChem ID:24879702
Update Time:2025-05-19

9H-Purin-6-ol, 1-oxide Chemical and Physical Properties

Names and Identifiers

    • 9H-Purin-6-ol, 1-oxide
    • 1-hydroxy-7H-purin-6-one
    • Hypoxanthine 1-oxide
    • 3H-purin-6-ol 1-oxide
    • Nsc529437
    • NSC-529437
    • SCHEMBL2937086
    • 5167-14-6
    • 6-Hydroxy-7H-purine 1-oxide
    • SCHEMBL864311
    • Hypoxanthine-1-oxide
    • DTXSID10901655
    • NoName_789
    • SCHEMBL8354948
    • starbld0008065
    • 1-hydroxyhypoxanthine
    • NS00045482
    • Inchi: 1S/C5H4N4O2/c10-5-3-4(7-1-6-3)8-2-9(5)11/h1-2,11H,(H,6,7)
    • InChI Key: QNJHODONDIDAEE-UHFFFAOYSA-N
    • SMILES: ON1C=NC2=C(C1=O)NC=N2

Computed Properties

  • Exact Mass: 152.03352
  • Monoisotopic Mass: 152.03342538g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: -0.8
  • Topological Polar Surface Area: 81.6Ų

Experimental Properties

  • Color/Form: solid
  • Melting Point: 250-253 °C (lit.)
  • PSA: 83.05
  • LogP: 0.09200
  • Solubility: Not determined

9H-Purin-6-ol, 1-oxide Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

9H-Purin-6-ol, 1-oxide Pricemore >>

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Additional information on 9H-Purin-6-ol, 1-oxide

9H-Purin-6-ol, 1-oxide (CAS No. 5167-14-6): A Comprehensive Overview of Its Properties and Applications

9H-Purin-6-ol, 1-oxide (CAS No. 5167-14-6) is a purine derivative with significant interest in biochemical and pharmaceutical research. This compound, also known as hypoxanthine 1-oxide, belongs to the class of oxidized purines, which are pivotal in understanding DNA damage mechanisms and cellular repair processes. Its molecular formula, C5H4N4O2, reflects its unique structure, combining a purine backbone with an oxygenated modification at the N1 position.

The compound's relevance extends to oxidative stress studies, a hot topic in aging and disease research. Scientists frequently investigate 9H-Purin-6-ol, 1-oxide as a biomarker for reactive oxygen species (ROS)-induced DNA lesions. Recent trends in cancer research and neurodegenerative diseases have amplified its importance, as oxidative DNA damage is linked to conditions like Alzheimer's and Parkinson's. Users searching for "purine oxidation products" or "DNA damage markers" will find this compound central to cutting-edge studies.

From a synthetic chemistry perspective, CAS No. 5167-14-6 serves as a precursor for modified nucleosides. Its applications in medicinal chemistry are growing, particularly in designing nucleotide analogs for antiviral or anticancer therapies. Researchers exploring "modified purine synthesis" or "nucleobase derivatives" often encounter this molecule in peer-reviewed literature. The compound's stability under physiological conditions makes it valuable for bioconjugation and probe development in diagnostic assays.

Analytical methods for detecting 9H-Purin-6-ol, 1-oxide include HPLC-MS and capillary electrophoresis, techniques frequently queried in academic searches. Its spectral data (UV, NMR) are well-documented, aiding in structural verification. Environmental scientists studying "oxidative DNA adducts in pollution" also reference this compound when assessing toxin exposure. Notably, its water solubility (logP ≈ -0.5) influences its behavior in biological systems, a detail crucial for pharmacokinetic modeling.

In the context of metabolomics, this molecule appears in pathways involving xanthine oxidase activity. The rise of "precision medicine" queries correlates with increased interest in such metabolites. While not commercially abundant, 5167-14-6 is available through specialty chemical suppliers catering to life science research. Proper storage at -20°C in amber vials preserves its integrity, as with many oxygen-sensitive compounds.

Emerging applications include its use in bioorthogonal chemistry for labeling DNA lesions, aligning with the "click chemistry" trend. Its role in epigenetic modification studies is another growing area, particularly regarding 8-oxoguanine repair pathways. Patent databases reveal innovative uses in biosensor development, answering search queries about "molecular diagnostics." The compound's safety profile is well-established, with no significant ecological hazards reported.

For researchers investigating redox biology or DNA repair mechanisms, 9H-Purin-6-ol, 1-oxide offers a versatile tool. Its continued relevance in biomarker discovery ensures ongoing commercial demand. Suppliers often list it alongside 8-oxo-dG and other oxidized nucleobases, responding to search patterns in oxidative stress kits. As analytical techniques advance, this compound's utility in omics technologies will likely expand further.

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